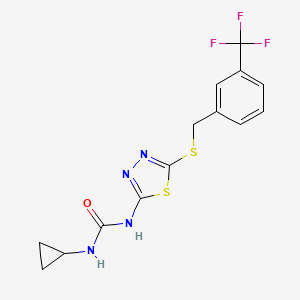
1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H13F3N4OS2 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The synthesis of 1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea and related compounds has been explored using various techniques. Notably, a method for synthesizing N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas via reactions of 2-amino-5-benzoruyl-1,3,4-thiadiazole with N-substituted trichloroacetamides under microwave irradiation has shown excellent yields. This process highlights the efficiency of using microwave irradiation for the synthesis of such complex molecules (Quan Zheng-jun, 2007). Additionally, a convenient method under microwave irradiation for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives from heterocyclic amino compounds has been developed, offering satisfactory yields and emphasizing the advantages of microwave conditions over conventional heating (Kejian Li & Wenbin Chen, 2008).
Biological Activities
The exploration of the biological activities of this compound derivatives has led to significant findings. Novel thiourea-/urea-benzimidazole derivatives have been synthesized as potential anticancer agents. Some derivatives exhibited higher cytotoxicity in MCF-7 breast cancer cell lines, indicating their potential as anticancer drugs. These compounds have shown to induce apoptosis through caspase-3/7 activation, highlighting their mechanism of action against cancer cells (Lamia A. Siddig et al., 2021). Another study focused on the synthesis and diuretic activity of substituted 1,3,4-Thiadiazoles, revealing that certain derivatives significantly increase the excretion of water and electrolytes, suggesting their use as diuretic agents (A. Ergena, Y. Rajeshwar, & Gebremedhin Solomon, 2022).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of this compound derivatives has produced promising results. For instance, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives synthesized through specific reactions displayed significant antimicrobial activity against selected bacterial and fungal pathogens, with some compounds exhibiting excellent fungicidal activities (B. Shankar et al., 2017).
Properties
IUPAC Name |
1-cyclopropyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4OS2/c15-14(16,17)9-3-1-2-8(6-9)7-23-13-21-20-12(24-13)19-11(22)18-10-4-5-10/h1-3,6,10H,4-5,7H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYKIJBSFEOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)
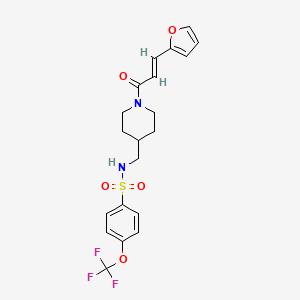


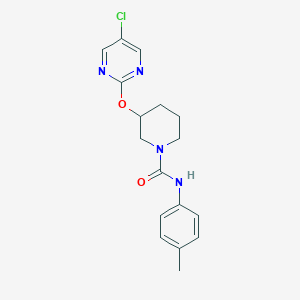
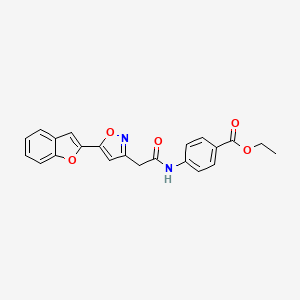
![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)
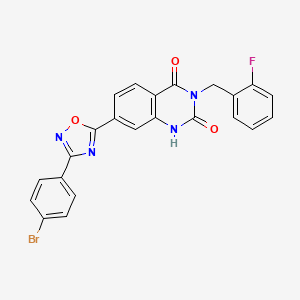
![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![ETHYL 2-(1-{[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}-3-OXOPIPERAZIN-2-YL)ACETATE](/img/structure/B2416856.png)
![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)
![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)


